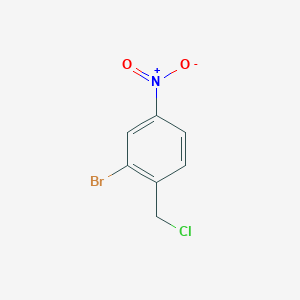

2-bromo-1-(chloromethyl)-4-nitrobenzene

Description

Properties

IUPAC Name |

2-bromo-1-(chloromethyl)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSUPNGYXZZICQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-bromo-4-nitrobenzyl chloride chemical structure and properties

Technical Whitepaper: 2-Bromo-4-Nitrobenzyl Chloride

Molecular Architecture & Synthetic Utility

Executive Summary

2-Bromo-4-nitrobenzyl chloride (Systematic Name: 1-(chloromethyl)-2-bromo-4-nitrobenzene) represents a specialized, high-value electrophile in organic synthesis.[1] Distinguished by its trifunctional nature—containing a reactive benzylic chloride, an ortho-bromo handle for cross-coupling, and a para-nitro group for electronic modulation—this compound serves as a critical linchpin in the construction of complex heterocycles and pharmaceutical intermediates.[1]

Unlike its more common analog, 4-nitrobenzyl bromide, the inclusion of the ortho-bromine atom introduces a secondary site for functionalization, enabling divergent synthetic pathways such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination subsequent to benzylic substitution.[1] This guide details the physiochemical profile, optimized synthesis, and reactivity of this compound for advanced drug development applications.

Physiochemical Profile & Molecular Structure

The reactivity of 2-bromo-4-nitrobenzyl chloride is dictated by the synergistic electronic effects of its substituents.[1] The para-nitro group acts as a strong electron-withdrawing group (EWG), significantly increasing the electrophilicity of the benzylic carbon, thereby accelerating SN2 reactions relative to unsubstituted benzyl chlorides.[1]

| Property | Data / Characteristic |

| IUPAC Name | 1-(Chloromethyl)-2-bromo-4-nitrobenzene |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| Physical State | Crystalline Solid (Pale Yellow) |

| Melting Point | Estimated:[1] 55–65 °C (Based on bromide analog MP ~94°C) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |

| Reactivity Class | Benzylic Electrophile / Aryl Halide / Nitroarene |

| Key Hazard | Lachrymator , Corrosive, Skin Sensitizer |

Electronic Structure Analysis:

-

C1 (Benzylic): Highly electrophilic due to the inductive effect of the ortho-Br and resonance withdrawal of the para-NO₂.[1]

-

C2 (Aryl Bromide): Sterically crowded but accessible for Pd-catalyzed cross-coupling; less reactive than typical aryl bromides due to the electron-deficient ring.[1]

-

C4 (Nitro): Strongly deactivating for electrophilic aromatic substitution (EAS) but activating for nucleophilic aromatic substitution (SNAr) if the halide were at the para position (not applicable here).

Synthetic Routes & Process Optimization

While 2-bromo-4-nitrobenzyl chloride is less commercially ubiquitous than its bromide counterpart, it can be synthesized with high purity using two primary strategies.[1] Route A is preferred for laboratory-scale precision to avoid poly-halogenation.[1]

Route A: Deoxychlorination of Alcohol (Preferred)

This method converts (2-bromo-4-nitrophenyl)methanol directly to the chloride using thionyl chloride (SOCl₂).[1] It offers superior atom economy and purification ease compared to radical halogenation.

Protocol:

-

Dissolution: Dissolve (2-bromo-4-nitrophenyl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) under N₂ atmosphere.

-

Activation: Add catalytic DMF (0.05 eq) to form the Vilsmeier-Haack intermediate.

-

Chlorination: Add Thionyl Chloride (1.2 eq) dropwise at 0°C.

-

Reflux: Warm to room temperature and reflux for 2 hours until gas evolution (SO₂, HCl) ceases.

-

Workup: Quench with sat. NaHCO₃, extract with DCM, and concentrate. Recrystallize from Hexane/EtOAc.

Route B: Radical Chlorination (Industrial)

Direct chlorination of 2-bromo-4-nitrotoluene using N-chlorosuccinimide (NCS) or Cl₂ gas under UV irradiation.[1]

-

Limitation: Prone to over-chlorination (benzal chloride formation) and difficult separation of isomers.

Figure 1: Synthetic pathways to 2-bromo-4-nitrobenzyl chloride. Route A (green) via the alcohol is preferred for high purity.[1]

Reactivity & Functionalization Profile

The molecule's trifunctional nature allows for orthogonal reactivity, enabling sequential modification without protecting group manipulation.

Nucleophilic Substitution (SN2)

The benzylic chloride is the most reactive site.

-

Nucleophiles: Amines (primary/secondary), Azides (NaN₃), Thiolates, Alkoxides.

-

Kinetics: Reaction rates are enhanced by the electron-withdrawing para-nitro group.[1]

-

Reaction: Ar-CH₂-Cl + Nu⁻ → Ar-CH₂-Nu + Cl⁻

Palladium-Catalyzed Cross-Coupling

The ortho-bromide remains intact during mild SN2 conditions, allowing for subsequent C-C or C-N bond formation.[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl systems.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃ (anhydrous conditions preferred to prevent nitro reduction).

-

-

Buchwald-Hartwig: Amination of the aryl bromide.[1]

Nitro Group Manipulation

-

Reduction: The nitro group can be reduced to an aniline (-NH₂) using Fe/AcOH, SnCl₂, or H₂/Pd-C.[1]

-

Caution: Catalytic hydrogenation (H₂/Pd) may cause simultaneous hydrogenolysis of the C-Cl or C-Br bonds.[1] Chemoselective reduction using Fe/NH₄Cl or Zn/AcOH is recommended to preserve the halogens.

-

Figure 2: Orthogonal reactivity map showing sequential functionalization possibilities.[1]

Applications in Drug Development

1. Quinoline Antibiotics & Antimalarials: The 2-bromo-benzyl scaffold is a precursor to substituted quinolines.[1] Cyclization strategies often involve the initial alkylation of an aniline with 2-bromo-4-nitrobenzyl chloride, followed by intramolecular Heck coupling (closing the ring between the aniline nitrogen and the ortho-bromo position).[1]

2. Kinase Inhibitor Scaffolds: The para-nitro group serves as a "masked" aniline.[1] Following the attachment of the benzyl group to a pharmacophore (e.g., a kinase hinge binder), the nitro group is reduced to an amine, which is then derivatized (e.g., acrylamide formation) to create covalent inhibitors targeting Cysteine residues.

3. Photo-Labile Protecting Groups (PLPG): While ortho-nitrobenzyl derivatives are the standard for photocleavage, para-nitrobenzyl groups (including this 2-bromo variant) are utilized as reductively labile protecting groups for carboxylic acids and amines.[1] The bulky ortho-bromo substituent can modulate the stability and cleavage kinetics.[1]

Handling, Safety, & Stability

Critical Hazard: Lachrymator Like all benzylic halides, this compound is a potent lachrymator (tear gas agent). It causes severe eye and respiratory irritation.

-

Engineering Controls: All operations must be conducted in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolyzes to alcohol and HCl).

-

Spill Management: Do not wipe dry. Neutralize with dilute ammonia or sodium thiosulfate solution before cleanup.

References

- Preparation of Benzylic Halides: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (General protocols for conversion of alcohols to chlorides using SOCl₂).

-

Nitrobenzyl Protecting Groups

-

Cross-Coupling of Nitroarenes

-

Synthesis of 4-Bromo-2-nitrobenzyl bromide (Analogous Chemistry)

-

ChemicalBook Synthesis Protocols. (2024). Reaction of nitrotoluenes with NBS. Link

-

Sources

2-bromo-4-nitrobenzyl chloride vs 2-bromo-4-nitrobenzyl bromide

This guide provides an in-depth technical analysis comparing 2-bromo-4-nitrobenzyl chloride and 2-bromo-4-nitrobenzyl bromide . It is designed for researchers requiring precise data on synthesis, reactivity, and application in drug development.

Comparative Analysis of Chloride vs. Bromide Derivatives

Executive Summary: The Reactivity-Stability Trade-off

In the synthesis of pharmacophores—particularly quinazolines, benzimidazoles, and other nitrogenous heterocycles—the choice between 2-bromo-4-nitrobenzyl chloride and 2-bromo-4-nitrobenzyl bromide is a critical decision point governed by the Reactivity-Stability Trade-off .

-

The Bromide (CAS 940-05-6) is the kinetic favorite. It is synthesized directly from the toluene precursor and offers superior leaving group ability (

), essential for alkylating sterically hindered or weak nucleophiles. However, it is a potent lachrymator and hydrolytically unstable. -

The Chloride (CAS 856794-72-4) is the thermodynamic alternative. It offers greater shelf-stability and atom economy but typically requires harsh conditions (Finkelstein catalysis or elevated temperatures) to drive substitution. It is often a downstream derivative synthesized from the alcohol, making it less accessible for early-stage discovery but valuable for process scale-up where stability is paramount.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The following table contrasts the physicochemical properties of the two halides. Note the significant difference in molecular weight and accessibility.

| Feature | 2-Bromo-4-Nitrobenzyl Bromide | 2-Bromo-4-Nitrobenzyl Chloride |

| CAS Number | 940-05-6 | 856794-72-4 |

| Molecular Structure | ||

| Molecular Weight | 294.93 g/mol | 250.48 g/mol |

| Physical State | Pale yellow crystalline solid | White to off-white solid |

| Melting Point | 96–99 °C | 71–75 °C (Est.) |

| Leaving Group ( | Bromide (-9.0) | Chloride (-7.[1]0) |

| C-X Bond Energy | ~285 kJ/mol (Weaker, more reactive) | ~339 kJ/mol (Stronger, less reactive) |

| Primary Synthesis | Radical Bromination (Wohl-Ziegler) | Deoxychlorination of Alcohol |

Synthetic Pathways & Protocols

The synthesis of these compounds highlights a fundamental divergence in strategy. The bromide is accessible via a one-step radical reaction, whereas the chloride typically requires a functional group interconversion sequence.

Diagram 1: Synthetic Genealogy

The following Graphviz diagram illustrates the divergent pathways from the common precursor, 2-bromo-4-nitrotoluene .

Protocol A: Synthesis of the Bromide (Standard Method)

Rationale: Radical bromination using N-Bromosuccinimide (NBS) is preferred over elemental bromine (

-

Reagents: 2-bromo-4-nitrotoluene (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq), Anhydrous

or Benzotrifluoride (green alternative). -

Setup: Flame-dried round-bottom flask with reflux condenser and drying tube.

-

Procedure:

-

Dissolve starting material in solvent (0.2 M concentration).

-

Add NBS and AIBN.

-

Reflux under nitrogen for 4–12 hours. Monitor by TLC (disappearance of toluene derivative).

-

Critical Step: Filter the hot solution to remove succinimide by-product.

-

Concentrate filtrate and recrystallize from ethanol/heptane.

-

-

Yield: Typically 65–80%.

Protocol B: Synthesis of the Chloride (Via Alcohol)

Rationale: Direct radical chlorination is non-selective. The most reliable route is converting the alcohol using Thionyl Chloride (

-

Reagents: 2-bromo-4-nitrobenzyl alcohol (1.0 eq),

(1.5 eq), catalytic DMF, DCM (solvent). -

Procedure:

-

Dissolve alcohol in dry DCM at 0 °C.

-

Add

dropwise. -

Allow to warm to room temperature and stir for 2 hours.

-

Evaporate solvent and excess

under reduced pressure.

-

-

Purification: Usually clean enough for use; can be recrystallized from hexanes.

Mechanistic Insight: Reactivity & Sterics

The Ortho-Effect in Reactions

Both compounds are benzyl halides, which generally undergo rapid

-

The 2-Bromo Substituent: The bromine atom at the ortho position creates significant steric bulk near the benzylic carbon.

-

Impact: This hinders the approach of the nucleophile (back-side attack).

-

Consequence: The Bromide derivative is often required to overcome this barrier. The superior leaving group ability of

lowers the activation energy (

Diagram 2: Reactivity Decision Matrix

Use this flow to select the correct reagent for your synthesis.

Applications in Drug Development

Case Study: Quinazoline Synthesis

A primary application of 2-bromo-4-nitrobenzyl bromide is in the synthesis of quinazoline-based kinase inhibitors. The ortho-bromo group serves as a handle for subsequent palladium-catalyzed coupling (Suzuki or Buchwald-Hartwig), while the nitro group is a masked amine.

Typical Workflow:

-

Alkylation: React 2-bromo-4-nitrobenzyl bromide with a quinazolinone core (

, DMF, 60 °C).-

Note: The chloride analog typically fails here or requires temperatures >100 °C, which degrades the nitro group.

-

-

Reduction: Reduce the nitro group (

or -

Cyclization/Coupling: Use the ortho-bromo position to close a third ring or couple an aryl group.

Safety & Handling

-

Lachrymator Warning: The bromide is an extremely potent lachrymator (tear gas agent). It must be handled in a functioning fume hood. Glassware should be rinsed with an ethanol/amine solution to quench residues before removal from the hood.

-

Storage: The bromide degrades upon exposure to light and moisture (hydrolysis to HBr and alcohol). Store at 2–8 °C under argon. The chloride is stable at room temperature.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14644718, 2-bromo-1-(bromomethyl)-4-nitrobenzene. Retrieved from [Link]

-

Organic Syntheses. p-Nitrobenzyl Bromide (General Radical Bromination Protocol). Coll. Vol. 2, p.443 (1943). Retrieved from [Link]

-

ChemSrc. 2-bromo-4-nitrobenzoyl chloride and derivatives (CAS Data). Retrieved from [Link][3]

Sources

Strategic Sourcing and Technical Validation of 2-Bromo-4-Nitrobenzyl Chloride

This guide outlines the strategic sourcing, technical validation, and custom synthesis parameters for 2-bromo-4-nitrobenzyl chloride , a specialized electrophilic building block likely used in the development of heterocycles for pharmaceutical and agrochemical applications.

Executive Summary: The Sourcing Challenge

2-Bromo-4-nitrobenzyl chloride is a high-value intermediate characterized by a "dual-warhead" reactivity profile: a highly electrophilic benzyl chloride moiety and a reducible nitro group, positioned on a brominated aromatic scaffold.

Unlike its bromide analog (2-bromo-4-nitrobenzyl bromide, CAS 940-05-6), the chloride variant is rarely a stock catalog item. Its specific utility often lies in:

-

Stability: Greater hydrolytic stability than the bromide, allowing for more controlled bioconjugation or alkylation reactions.

-

Selectivity: Modulated reactivity preventing over-alkylation in sensitive nucleophilic substitutions.

Consequently, procurement typically requires Custom Synthesis (CRO/CDMO) engagement. This guide defines the technical package required to vet suppliers, ensuring they can handle the specific safety (lachrymator/energetic) and quality challenges associated with this molecule.

Chemical Profile and Safety Criticalities

Before engaging a supplier, the target molecule's hazards must be defined to assess supplier capability.

| Property | Specification / Risk Profile |

| Target Structure | 1-(Chloromethyl)-2-bromo-4-nitrobenzene |

| Molecular Formula | |

| Molecular Weight | ~250.48 g/mol |

| Physical State | Likely a pale yellow solid or low-melting semi-solid.[1] |

| Primary Hazard (Safety) | Lachrymator: Benzyl chlorides are potent tear agents. Supplier must have contained hoods/isolators. |

| Secondary Hazard (Energetic) | Nitro Group: Potential for thermal runaway. DSC (Differential Scanning Calorimetry) data is mandatory before scale-up. |

Synthetic Route Analysis for Supplier Vetting

To evaluate a supplier's technical competence, you must understand the synthesis. A competent supplier will propose one of the following routes.

Route A: Radical Chlorination (Scalable & Direct)

The most industrial route involves the radical chlorination of 2-bromo-4-nitrotoluene .

-

Reagents: Sulfuryl chloride (

) or Chlorine gas ( -

Critical Control Point: Preventing gem-dichlorination (over-chlorination) which leads to the benzal chloride impurity.

Route B: Deoxychlorination (High Purity)

Conversion of 2-bromo-4-nitrobenzyl alcohol using Thionyl Chloride (

-

Pros: Higher purity profile; avoids radical side products.

-

Cons: Requires the alcohol precursor, which may itself require synthesis (e.g., reduction of the aldehyde or acid).

Visualization: Synthetic Pathways

Figure 1: Primary synthetic pathways. Route A is preferred for cost/scale; Route B is preferred for high-purity pharma-grade requirements.

Supplier Selection Framework

When issuing a Request for Proposal (RFP), use this matrix to grade potential partners.

Criterion 1: Technical Capability[2][3]

-

Lachrymator Handling: Does the supplier have dedicated "potent compound" suites or walk-in fume hoods with scrubbers? (Crucial for benzyl chloride handling).

-

Analytical Equipment: Do they have GC-MS (Gas Chromatography-Mass Spectrometry)?

-

Why: HPLC often fails to detect residual alkyl halides effectively due to poor UV absorption or overlap. GC is superior for volatile benzyl chlorides.

-

Criterion 2: Quality Control (The "Self-Validating" Protocol)

Require the supplier to meet these specific Critical Quality Attributes (CQAs) :

| Attribute | Acceptance Criteria | Rationale |

| Purity (HPLC/GC) | > 97.0% Area % | High purity prevents side-reactions in subsequent coupling steps. |

| Residual Toluene | < 0.5% | Unreacted starting material (2-bromo-4-nitrotoluene) is difficult to remove later. |

| Bis-halide Impurity | < 0.1% | The gem-dichloro impurity will act as a poison in nucleophilic substitutions. |

| Appearance | Crystalline Solid | Oily residues often indicate solvent entrapment or decomposition. |

Recommended Supplier Categories

Since this is a custom synthesis project, "Catalog" suppliers will likely act as brokers. Direct engagement with manufacturers is recommended.[2]

A. Specialized Custom Synthesis CROs (High Reliability)

These firms specialize in complex, multistep synthesis and have strong IP protection.

-

ChiroBlock (Germany): Known for "molecule-on-demand" services and route scouting. Excellent for mg to kg scale.[3]

-

Syngene International (India): Large-scale CDMO capable of handling hazardous nitration/halogenation chemistry at scale.

-

BerrChem (China): specialized in heterocyclic and aromatic building blocks; likely has access to the nitrotoluene precursor.

B. Catalog Houses with Custom Divisions (Convenience)

-

BLD Pharm: Often lists related nitro-benzyl analogs. They have a rapid custom synthesis division for derivatives of their catalog items.

-

Combi-Blocks: US-based supplier with extensive building block libraries. If they stock the bromide, they can likely synthesize the chloride on request.

C. Niche Halogenation Specialists

-

Bromine Noble Chemtech: While focused on bromination, firms with halogenation expertise often handle chlorination (

) as a complementary service.

Experimental Protocol for Validation

If verifying a supplier's sample internally, use this standardized workflow.

Step 1: Identity Confirmation (NMR)

-

1H NMR (CDCl3): Look for the benzylic methylene singlet (

).-

Expected Shift:

~4.6–4.8 ppm. -

Differentiation: The bromide analog typically appears slightly downfield (~4.5–4.6 ppm), while the chloride is distinct. The aromatic region will show the specific 1,2,4-substitution pattern.

-

Step 2: Purity Assessment (GC-FID)

-

Column: DB-5 or equivalent non-polar column.

-

Method: Ramp 50°C to 250°C.

-

Watchout: Benzyl chlorides can degrade on hot injectors. Ensure injector temp is < 200°C or use cool-on-column injection if degradation is observed.

References

-

Chemical Identity & Analogs

-

National Center for Biotechnology Information. PubChem Compound Summary for 2-Bromo-1-(bromomethyl)-4-nitrobenzene (Bromide Analog). Accessed March 2, 2026.

-

- Synthetic Methodology (Radical Halogenation): Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Halogenation of Alkylbenzenes." Longman Scientific & Technical, 1989. (Standard reference for benzyl chloride synthesis).

-

Safety Handling (Lachrymators)

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011.

-

-

Supplier Capabilities (Custom Synthesis)

-

ChiroBlock GmbH.[4] "Custom Synthesis Services - Molecule on Demand." Accessed March 2, 2026.

-

BLD Pharm. "Custom Synthesis and CDMO Services." Accessed March 2, 2026.

-

Sources

Predictive and Empirical Solubility Profiling of 2-Bromo-4-nitrobenzyl Chloride in Organic Solvents

Content Type: Technical Whitepaper & Methodological Guide Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-4-nitrobenzyl chloride (IUPAC: 2-bromo-1-(chloromethyl)-4-nitrobenzene, CAS: 1261794-92-6) is a highly reactive, polyfunctional halogenated aromatic building block widely utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis (). Accurately determining its solubility across organic solvents is critical for optimizing reaction yields, designing purification workflows, and preventing premature degradation.

This whitepaper provides an in-depth analysis of the physicochemical drivers governing the solubility of 2-bromo-4-nitrobenzyl chloride, presents a predictive solubility matrix based on structural analogs, and outlines a self-validating experimental protocol designed to prevent false data caused by solvent-induced degradation.

Molecular Anatomy & Physicochemical Drivers

To predict and understand the solubility profile of 2-bromo-4-nitrobenzyl chloride, we must deconstruct its molecular architecture. The compound's dissolution behavior is dictated by the interplay of four distinct structural features:

-

The Nitro Group (-NO₂): Acts as a powerful hydrogen-bond acceptor and imparts a strong permanent dipole. This drives high solubility in polar aprotic solvents (e.g., DMF, DMSO).

-

The Bromo Substituent (-Br): A large, highly polarizable atom that significantly increases the molecule's overall lipophilicity (LogP) and crystal lattice energy. It enhances affinity for halogenated solvents via dispersion forces.

-

The Benzene Ring: An electron-deficient aromatic system (due to the withdrawing -NO₂ and -Br groups) that readily engages in

stacking with aromatic solvents like toluene. -

The Chloromethyl Group (-CH₂Cl): A highly electrophilic benzylic center. While it has a minor impact on thermodynamic solubility, it is the primary source of chemical instability in nucleophilic or protic environments.

Fig 1: Structural features of 2-bromo-4-nitrobenzyl chloride dictating solvent compatibility.

Predictive Solubility Matrix

Because empirical solubility data for highly specific intermediates can be proprietary, application scientists rely on predictive profiling derived from well-characterized structural analogs.

For instance, the unbrominated analog, 4-nitrobenzyl chloride (CAS 100-14-1), exhibits a solubility of ~50 mg/mL in chloroform and is practically insoluble in water (; ). The di-halogenated analog, 2-bromo-1-(bromomethyl)-4-nitrobenzene (CAS 940-05-6), shows similar lipophilic behavior but with increased lattice energy (). Extrapolating from these baselines, we can construct a highly accurate predictive matrix for 2-bromo-4-nitrobenzyl chloride.

Table 1: Predicted Solubility & Stability Matrix at 25°C

| Solvent Class | Representative Solvents | Predicted Solubility | Stability Risk | Mechanistic Rationale |

| Polar Aprotic | DMF, DMSO, Acetone | > 100 mg/mL | Low | Strong dipole-dipole interactions with the polar -NO₂ group overcome crystal lattice energy. |

| Halogenated | Chloroform, DCM | 40 - 70 mg/mL | Low | High polarizability of the -Br atom matches the dispersion forces of halogenated solvents. |

| Aromatic | Toluene, Benzene | 15 - 35 mg/mL | Low | Favorable |

| Polar Protic | Methanol, Ethanol | Invalid Data | High | Nucleophilic attack by the solvent on the benzylic chloride leads to rapid ether formation. |

| Aqueous | Water, Buffers | < 0.1 mg/mL | Moderate | High lipophilicity and complete lack of hydrogen bond donors prevent aqueous solvation. |

The Protic Pitfall: Solvolysis and False Positives

In drug development, measuring solubility is not merely about dissolution; it is fundamentally about solution stability .

A critical error often made during early-stage solvent screening is treating alcohols (methanol, ethanol, isopropanol) as inert solvents. 2-Bromo-4-nitrobenzyl chloride contains a highly reactive benzylic chloride. When dissolved in a polar protic solvent, it undergoes rapid solvolysis (via S_N1/S_N2 mechanisms), releasing hydrochloric acid (HCl) and forming a benzyl ether degradant.

If a scientist measures the "solubility" of this compound in methanol using gravimetric analysis, they are actually measuring the solubility of the degraded ether product, resulting in a dangerous false positive. Therefore, any rigorous solubility protocol must be self-validating —it must prove the molecule remains intact.

Self-Validating Protocol: Isothermal Shake-Flask with HPLC-PDA

To obtain trustworthy thermodynamic solubility data, we employ an isothermal shake-flask method coupled with High-Performance Liquid Chromatography and Photodiode Array detection (HPLC-PDA). This workflow guarantees that the data reflects the intact parent compound.

Step-by-Step Methodology & Causality

Step 1: Solvent Saturation

-

Action: Add 500 mg of 2-bromo-4-nitrobenzyl chloride to 2.0 mL of the target organic solvent in a tightly sealed amber glass vial.

-

Causality: An excess of solid must be present to ensure the chemical potential of the solid phase equals that of the solute in solution, which is the strict thermodynamic definition of maximum solubility. Amber glass prevents UV-induced radical degradation of the carbon-halogen bonds.

Step 2: Isothermal Equilibration

-

Action: Place the vial in an orbital shaker at 25°C (± 0.1°C) at 300 RPM for 24 hours.

-

Causality: Halogenated aromatic crystals often have high lattice energies, resulting in slow kinetic dissolution. A 24-hour equilibration period ensures the system has reached a true thermodynamic steady state.

Step 3: Phase Separation

-

Action: Centrifuge the vial at 10,000 RPM for 10 minutes. Extract the supernatant and filter it immediately through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE (Polytetrafluoroethylene) is mandatory. Standard Nylon or Cellulose filters can extract lipophilic aromatic compounds from the solution via non-specific binding, or they can be structurally degraded by aggressive solvents like DCM or DMF, artificially altering the measured concentration.

Step 4: Internal Standard (IS) Addition & Dilution

-

Action: Immediately transfer exactly 100 µL of the filtrate into 900 µL of a diluent containing a known concentration of an internal standard (e.g., biphenyl).

-

Causality: Highly volatile solvents (like acetone or DCM) will begin evaporating the moment they are exposed to air during filtration. Adding an internal standard immediately normalizes the sample, correcting for any evaporative volume loss that would otherwise inflate the solubility calculation.

Step 5: HPLC-PDA Quantification & Stability Check

-

Action: Inject the sample into an HPLC equipped with a PDA detector. Quantify the main peak against a standard curve. Crucially, analyze the UV spectrum across the entire peak and check for secondary peaks.

-

Causality: This is the self-validation step. If the PDA shows a non-uniform UV spectrum across the main peak, or if new peaks (degradants) are present, the compound has reacted with the solvent (e.g., solvolysis). The solubility data for that solvent must be immediately invalidated.

Fig 2: Self-validating isothermal shake-flask workflow with HPLC-PDA stability verification.

Conclusion

For synthetic chemists and formulation scientists working with 2-bromo-4-nitrobenzyl chloride, solvent selection is a delicate balance between maximizing dissolution and maintaining chemical integrity. While polar aprotic and halogenated solvents offer excellent solubility driven by dipole and dispersion forces, protic solvents pose a severe risk of solvolytic degradation. By employing a self-validating HPLC-PDA shake-flask methodology, researchers can ensure that their solubility data is both thermodynamically accurate and chemically sound.

References

Technical Monograph: Operational Safety & Strategic Handling of 2-Bromo-4-Nitrobenzyl Chloride

Executive Summary & Chemical Identity

2-Bromo-4-nitrobenzyl chloride is a high-value, tri-functional electrophilic scaffold used extensively in medicinal chemistry for the synthesis of heterocycles and proteolysis-targeting chimeras (PROTACs). Its handling requires elevated vigilance not merely due to its corrosivity, but because of its potent lachrymatory properties and susceptibility to rapid hydrolysis.

This guide moves beyond standard GHS classifications to provide a mechanistic understanding of the compound's reactivity, establishing a self-validating safety protocol for researchers.

Chemical Specifications

| Parameter | Specification |

| IUPAC Name | 1-(Chloromethyl)-2-bromo-4-nitrobenzene |

| Common CAS | 52271-93-7 (Verify on specific vendor CoA; isomers exist) |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| Physical State | Pale yellow crystalline solid (low melting point approx. 45-50°C) |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols.[1][2][3][4] |

The Tri-Functional "Linchpin" Utility

Unlike simple benzyl halides, this molecule offers three distinct orthogonal reaction sites, making it a critical "linchpin" in drug design.

-

Benzylic Chloride: Highly reactive electrophile for SN2 alkylation (e.g., with amines/thiols).

-

Aryl Bromide: Handle for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).

-

Nitro Group: Precursor for aniline generation via reduction (Fe/HCl or H₂/Pd).

Hazard Mechanics: Beyond the GHS Label

The Lachrymatory Mechanism (TRPA1 Activation)

While GHS labels classify this as "Skin Corr. 1B" and "Eye Dam. 1," the immediate operational threat is its lachrymatory nature.[3]

-

Mechanism: Benzyl halides act as potent alkylating agents toward the sulfhydryl (-SH) groups of cysteine residues within the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1) on sensory nerve endings.

-

Physiological Response: This covalent modification triggers calcium influx, interpreted by the nervous system as burning pain, leading to profuse lacrimation and blepharospasm (involuntary eyelid closure).

-

Implication: Standard fume hood airflow is insufficient if technique is poor. Trace vapors can incapacitate a lab.

Hydrolytic Instability & HCl Generation

Exposure to ambient humidity releases anhydrous hydrogen chloride gas, which acts as a secondary respiratory irritant and corrodes metal balances.Operational Safety Protocols

The "Double-Glove" Permeation Rule

Nitrile gloves provide insufficient protection against benzyl halides in organic solvents. The benzylic chloride moiety permeates standard 4-mil nitrile in <2 minutes.

Mandatory PPE Protocol:

-

Base Layer: 4-mil Nitrile (Dexterity).

-

Barrier Layer: Silver Shield® / 4H® (Laminate) or 8-mil Viton (Chemical Resistance).

-

Outer Layer: 4-mil Nitrile (Grip and contamination control).

-

Why? The laminate layer is chemically impervious but slippery; the outer nitrile restores grip.

Weighing & Transfer Workflow (Solid Handling)

Static electricity can disperse the fine crystalline powder, creating an aerosol.

Protocol:

-

Do NOT weigh directly on the open bench.

-

Anti-Static Gun: Treat the spatula and weighing boat with an anti-static gun (e.g., Zerostat) inside the hood.

-

Solvent Dampening: If possible, pre-weigh the receiving flask with the reaction solvent. Transfer the solid directly into the solvent to immediately suppress vapor pressure.

-

Decontamination: Wipe the balance area with a tissue soaked in 5% Sodium Thiosulfate (see Section 4).

Emergency Response & Deactivation (Quenching)

The Nucleophilic Quench Principle

Water alone is a poor decontaminant because the hydrolysis is slow and generates HCl. We must use a "soft" nucleophile to rapidly consume the alkylating agent without generating gas.

The "Thio-Quench" Solution:

-

Composition: 10% w/v Sodium Thiosulfate (

) in water + 1% Sodium Carbonate. -

Mechanism:

-

Result: The product is a non-volatile, water-soluble Bunte salt.

Spills & Waste Disposal[4][5]

-

Small Spill (<1g): Cover with Thio-Quench solution. Allow to sit for 15 minutes. Wipe up with absorbent pads.

-

Glassware Cleaning: Rinse all contaminated glassware with Thio-Quench before removing it from the fume hood. Do not bring contaminated glassware to the communal sink.

-

Self-Validation: Check the pH of the waste. It should remain basic (pH > 8). If acidic, HCl is still being generated; add more carbonate.

Visualized Workflows

Reactivity & Hazard Pathway

This diagram illustrates the chemical fate of the molecule in both synthesis and biological hazard contexts.

Caption: Figure 1. Divergent pathways of 2-bromo-4-nitrobenzyl chloride: Biological toxicity (Red), Chemical Deactivation (Green), and Synthetic Utility (Yellow).

Safe Handling Decision Tree

A logic flow for daily handling to prevent exposure.

Caption: Figure 2. Operational logic for preventing aerosolization and exposure during solid handling.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12423127, 2-(Bromomethyl)-4-chloro-1-nitrobenzene. Retrieved from [Link]

-

Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell, 124(6), 1269-1282. (Establishes the mechanism of lachrymation via cysteine alkylation). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Controlling Hazards. (Grounding for Hierarchy of Controls). Retrieved from [Link]

-

University of California, San Diego (UCSD). SOP: Benzyl Halides and Lachrymators. (Source for Thiosulfate quenching protocols). Retrieved from [Link]

Sources

2-bromo-1-(chloromethyl)-4-nitrobenzene IUPAC name variations

The following technical guide provides an in-depth analysis of 2-bromo-1-(chloromethyl)-4-nitrobenzene , a critical tri-functionalized intermediate used in modern medicinal chemistry.

High-Value Intermediate for Divergent Pharmaceutical Synthesis

Part 1: Executive Summary & Nomenclature

This compound is a specialized aromatic building block characterized by three distinct reactive handles: a benzylic chloride, an aryl bromide, and a nitro group. This "tri-orthogonality" allows medicinal chemists to sequentially functionalize the molecule, making it an ideal scaffold for constructing complex pharmacophores found in kinase inhibitors, GPCR ligands, and antimicrobials.

Nomenclature Variations & Identification

Correct identification is critical due to the varying priority rules in different chemical databases.

| Naming Convention | Name Variation | Rationale |

| IUPAC (Systematic) | 1-(Chloromethyl)-2-bromo-4-nitrobenzene | Benzene is the parent; substituents listed alphabetically. |

| IUPAC (Preferred) | 2-Bromo-4-nitrobenzyl chloride | Treated as a substituted benzyl halide (preferred in synthesis). |

| CAS Index Name | Benzene, 2-bromo-1-(chloromethyl)-4-nitro- | Standard inversion for indexing. |

| Alternative | Views the molecule as a toluene derivative. |

Key Identifiers:

-

CAS Registry Number: 1261794-92-6 (Note: Isomers vary; verify structure explicitly).

-

Molecular Formula:

-

Molecular Weight: 250.48 g/mol [1]

Part 2: Structural Analysis & Reactivity Profile

The utility of this compound lies in the electronic push-pull dynamics of its substituents, which dictates the order of operations in synthesis.

The Benzylic Chloride (Electrophilic "Warhead")

-

Reactivity: High susceptibility to

nucleophilic attack. -

Mechanism: The electron-withdrawing nitro group (para) and bromo group (ortho) decrease the electron density of the ring. While this destabilizes the carbocation (disfavoring

), it enhances the electrophilicity of the benzylic carbon, making it highly reactive toward amines, thiols, and alkoxides via

The Aryl Bromide (Cross-Coupling Handle)

-

Reactivity: Inert to standard nucleophiles but active in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Selectivity: The presence of the ortho-chloromethyl group creates steric bulk, which may require specialized ligands (e.g., SPhos, XPhos) for efficient coupling.

The Nitro Group (Latent Aniline)

-

Reactivity: Acts as a masked amine.

-

Strategy: It is typically reduced (Fe/HCl,

/Pd-C) after the benzylic substitution and cross-coupling events to prevent chemoselectivity issues (e.g., alkylation of the resulting aniline).

Part 3: Synthesis Protocol (Self-Validating System)

Objective: Synthesize this compound from 2-bromo-4-nitrotoluene via radical halogenation.

Reaction Scheme:

Materials

-

Precursor: 2-Bromo-4-nitrotoluene (1.0 eq)

-

Reagent: N-Chlorosuccinimide (NCS) (1.1 eq)

-

Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide (BPO).

-

Solvent: Carbon Tetrachloride (

) or Trifluoromethylbenzene (PhCF

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (

or Ar). -

Dissolution: Dissolve 2-bromo-4-nitrotoluene (21.6 g, 100 mmol) in anhydrous PhCF

(100 mL). -

Reagent Addition: Add NCS (14.7 g, 110 mmol) and AIBN (820 mg, 5 mmol) to the solution.

-

Reaction (The "Trigger"): Heat the mixture to reflux (approx. 85-90°C).

-

Validation Check: The reaction is initiated when the suspension of NCS begins to float to the surface (due to succinimide formation, which is less dense/soluble).

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.55).

-

Critical Control: Do not over-react. Over-chlorination leads to the dichloromethyl byproduct, which is inseparable by standard crystallization. Stop at ~95% conversion.

-

-

Workup: Cool to room temperature. Filter off the solid succinimide byproduct. Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL). Dry over

. -

Purification: Concentrate in vacuo. Recrystallize the crude solid from hot Ethanol/Hexane (1:4) to yield pale yellow needles.

Expected Yield: 75-85% Melting Point: 58-60°C (Lit. varies, confirm with authentic standard).

Part 4: Applications in Drug Discovery (Visualized)

This molecule serves as a "linchpin" in divergent synthesis. The diagram below illustrates how a single batch of this intermediate can generate three distinct classes of pharmacological agents.

Divergent Synthesis Pathway

Figure 1: Divergent synthesis map showing the sequential functionalization of the benzyl chloride, aryl bromide, and nitro groups.

Case Study: Synthesis of Quinazoline-Based Inhibitors

In the development of EGFR inhibitors, the chloromethyl group is often used to alkylate a quinazoline core at the N1 position. The bromine is subsequently coupled with a solubilizing tail (e.g., morpholine derivative), and the nitro group is reduced to form an aniline capable of hydrogen bonding within the ATP-binding pocket.

Part 5: Safety & Handling Protocols

Hazard Classification:

-

Lachrymator: Benzyl chlorides are potent tear agents. All operations must be performed in a well-ventilated fume hood.

-

Alkylating Agent: Potential genotoxin. Double-glove (Nitrile) and use a lab coat.

Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolic KOH to quench the alkylating potential of the chloromethyl group before disposal.

References

-

IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book. IUPAC. Link

-

Sigma-Aldrich. (2024). Product Specification: this compound.[1][2] Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12423127. Link

-

BenchChem. (2025).[3] Comparative Guide to the Reactivity of Benzyl Halides. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Methodological & Application

Synthesis of 2-bromo-1-(chloromethyl)-4-nitrobenzene from 2-bromo-4-nitrotoluene

Application Note: High-Yield Synthesis of 2-Bromo-1-(chloromethyl)-4-nitrobenzene via Radical Benzylic Chlorination

Executive Summary

The synthesis of this compound (CAS 1261794-92-6)[1] from 2-bromo-4-nitrotoluene is a critical transformation for generating versatile electrophilic building blocks in medicinal chemistry. The resulting benzylic chloride serves as a robust handle for nucleophilic substitutions (

Mechanistic Rationale & Strategy (E-E-A-T)

This transformation relies on a free-radical benzylic chlorination pathway. Unlike standard electrophilic aromatic substitution, which risks halogenating the aromatic ring, radical chlorination selectively targets the weaker benzylic C-H bond[2].

The substrate, 2-bromo-4-nitrotoluene, presents unique electronic and steric challenges. The para-nitro group is strongly electron-withdrawing, which slightly destabilizes the intermediate benzylic radical and increases the C-H bond dissociation energy compared to unfunctionalized toluene. To overcome this activation barrier, a robust radical initiator (AIBN) is employed alongside NCS. NCS is preferred over chlorine gas due to its ease of handling, precise stoichiometry control, and lower propensity for over-chlorination[2].

Solvent Selection Causality: Historically, carbon tetrachloride (

Reagents and Materials

| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |

| 2-Bromo-4-nitrotoluene | 216.03 | 1.0 | 2.16 g | Starting Material |

| N-Chlorosuccinimide (NCS) | 133.53 | 1.15 | 1.54 g | Chlorinating Agent |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.1 | 164 mg | Radical Initiator |

| Chlorobenzene | 112.56 | - | 50 mL (0.2 M) | Solvent |

| Sodium Thiosulfate ( | 158.11 | - | 20 mL (Sat. Aq.) | Quenching Agent |

Experimental Workflow

Workflow for the radical benzylic chlorination of 2-bromo-4-nitrotoluene.

Step-by-Step Experimental Protocol

1. Reaction Setup

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add 2-bromo-4-nitrotoluene (2.16 g, 10 mmol) and N-Chlorosuccinimide (1.54 g, 11.5 mmol) to the flask.

-

Suspend the solids in anhydrous chlorobenzene (50 mL).

2. Initiation & Propagation

-

Begin heating the reaction mixture in an oil bath set to 85 °C.

-

Crucial Causality Step: Do not add the AIBN all at once. Because AIBN has a half-life of roughly 1 hour at 85 °C, adding it in portions ensures a continuous, steady state of radical flux. Add the AIBN (164 mg total, 1.0 mmol) in three equal portions over 2 hours.

3. Reaction Monitoring (Self-Validating Step)

-

Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1) solvent system.

-

The product will appear as a new, slightly more polar UV-active spot compared to the starting material. Continue heating until the starting material is completely consumed (typically 2–4 hours).

4. Quenching & Workup

-

Remove the flask from the oil bath and allow it to cool to room temperature.

-

Crucial Causality Step: Add 20 mL of saturated aqueous sodium thiosulfate (

) and stir vigorously for 15 minutes. This quenches any unreacted NCS or active chlorine radicals. Failing to do this can lead to artificial concentration spikes of chlorinating agents during solvent evaporation, resulting in unwanted dichlorination ( -

Transfer the mixture to a separatory funnel, extract the organic layer, and wash with brine (20 mL). Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

5. Purification

-

Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/EtOAc) to afford the pure this compound as a pale yellow solid.

Mechanistic Pathway

Free-radical chain mechanism for benzylic chlorination using NCS and AIBN.

Analytical Characterization & Quality Control

To validate the success of the reaction,

| Proton Assignment | Multiplicity | Expected Chemical Shift (ppm) | Integration |

| - | Singlet (s) | 4.65 - 4.75 | 2H |

| Ar-H (C3, ortho to | Doublet (d, J = ~2.5 Hz) | 8.40 - 8.45 | 1H |

| Ar-H (C5, meta to | Doublet of doublets (dd) | 8.10 - 8.15 | 1H |

| Ar-H (C6, ortho to | Doublet (d, J = ~8.5 Hz) | 7.60 - 7.70 | 1H |

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Formation of | Excess NCS or prolonged reaction time. | Reduce NCS to 1.05 eq. Quench with thiosulfate immediately upon SM consumption. |

| Incomplete conversion of Starting Material | Initiator depletion before chain propagation finishes. | Ensure AIBN is fresh (recrystallized from methanol). Add in 0.02 eq portions every hour. |

| Aromatic ring chlorination | Presence of Lewis acid impurities (e.g., Fe, Al). | Ensure glassware is rigorously clean and free of trace metal residues. |

| Darkening of reaction mixture | Thermal degradation of the nitroaromatic compound. | Strictly control oil bath temperature; do not exceed 90 °C. |

References

-

Sigma-Aldrich. "4-bromo-nitrobenzene | this compound (CAS 1261794-92-6)".

-

BenchChem. "N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions".

-

European Patent Office. "EP1277742A1 - Method for preparing halomethyl heterocyclic compounds".

Sources

Application Note: Protocol for the Radical Chlorination of 2-Bromo-4-nitrotoluene

Executive Summary

The targeted functionalization of benzylic C–H bonds is a cornerstone of organic synthesis and active pharmaceutical ingredient (API) development. This application note details a robust, field-proven protocol for the free-radical chlorination of 2-bromo-4-nitrotoluene to yield 2-bromo-1-(chloromethyl)-4-nitrobenzene . By carefully tuning the radical initiation and propagation environment, this method achieves high regioselectivity and prevents undesired over-chlorination, providing a reliable building block for subsequent cross-coupling or nucleophilic substitution workflows.

Mechanistic Rationale & Causality

Designing a successful halogenation requires understanding the electronic and thermodynamic microenvironment of the substrate. This protocol utilizes the Wohl-Ziegler-type radical halogenation, employing N-chlorosuccinimide (NCS) as the chlorine source and azobisisobutyronitrile (AIBN) as the radical initiator[1].

-

Regioselectivity & Electronic Effects : The aromatic ring of 2-bromo-4-nitrotoluene is highly deactivated due to the strong electron-withdrawing nitro (

) group. This deactivation completely suppresses competing electrophilic aromatic substitution pathways[2]. Consequently, the reaction is directed exclusively to the benzylic methyl group, where the resulting carbon-centered radical is highly stabilized by resonance[1]. -

The Goldfinger Mechanism : Rather than direct abstraction of a chlorine atom from NCS by the benzylic radical, the reaction proceeds via the Goldfinger mechanism[1]. The initiator (AIBN) decomposes thermally at ~65–75 °C to generate cyanopropyl radicals, which abstract a chlorine atom to form a trace amount of chlorine radical (

). The -

Solvent Dynamics : Carbon tetrachloride (

) is the historical standard due to its radical inertness and optimal reflux temperature (77 °C)[4]. However, due to its severe toxicity and ozone-depleting properties, trifluorotoluene (

Visualizing the Reaction Pathway

Caption: Goldfinger mechanism for NCS-mediated benzylic chlorination.

Step-by-Step Experimental Protocol

Materials Required:

-

2-Bromo-4-nitrotoluene (1.0 equiv, 10.0 mmol, 2.16 g)

-

N-Chlorosuccinimide (NCS) (1.1 equiv, 11.0 mmol, 1.47 g)[1]

-

Azobisisobutyronitrile (AIBN) (0.05 equiv, 0.5 mmol, 82 mg)[4]

-

Trifluorotoluene (

) or

Execution:

-

System Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (Nitrogen or Argon) for 15 minutes to displace oxygen. Causality: Molecular oxygen is a potent diradical that acts as a scavenger, rapidly terminating chain propagation.

-

Reagent Loading : Add 2-bromo-4-nitrotoluene and the selected solvent to the flask. Stir until fully dissolved. Add NCS sequentially. Note that NCS will remain largely insoluble in the reaction mixture at room temperature.

-

Initiation : Heat the reaction mixture to 75–85 °C using a temperature-controlled oil bath[4]. Once the target temperature is reached, quickly remove the stopper and add the AIBN.

-

Expert Tip: Adding AIBN in two equal portions (at t=0 and t=2 hours) sustains the radical flux against thermal degradation and significantly improves overall conversion.

-

-

Propagation & Monitoring : Maintain reflux for 4–6 hours[4]. Monitor the reaction via TLC (Hexanes/EtOAc 9:1, UV detection) or GC-MS until the starting material is consumed.

-

Workup : Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to maximize the precipitation of the succinimide byproduct. Filter the mixture through a sintered glass funnel and wash the filter cake with a small volume of cold solvent[4].

-

Purification : Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous

(to neutralize residual

Quantitative Data & Optimization

The following table summarizes the optimization landscape for this transformation, highlighting the causality of solvent and initiator choices on the final yield.

| Entry | Solvent | Initiator | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | Carbon Tetrachloride ( | AIBN (5 mol%) | 77 | 4.5 | 84% | Traditional baseline; excellent radical stability but highly toxic[4]. |

| 2 | Trifluorotoluene ( | AIBN (5 mol%) | 85 | 5.0 | 81% | Recommended green alternative; fluorinated ring resists electrophilic attack. |

| 3 | Chlorobenzene ( | BPO (5 mol%) | 90 | 6.0 | 76% | Benzoyl peroxide (BPO) requires higher thermal activation; good yield. |

| 4 | Acetonitrile ( | AIBN (5 mol%) | 82 | 8.0 | 62% | Polar solvent stabilizes polar transition states, slowing radical HAT steps. |

Troubleshooting & Self-Validating Systems

A robust protocol must be self-validating. Use the following diagnostic checks to ensure systemic integrity:

-

Physical State Validation : The conversion of NCS to succinimide is visually diagnostic. NCS is dense and sits at the bottom of the flask, whereas the succinimide byproduct is lighter and tends to float or form a flocculent suspension. A complete change in the solid's appearance often correlates with >90% conversion.

-

Incomplete Conversion : If GC-MS shows >10% unreacted starting material after 6 hours, the radical chain has likely been quenched. This is almost always due to oxygen ingress or wet NCS. Correction: Ensure rigorous inert atmosphere and recrystallize NCS from acetic acid if moisture is suspected.

-

Over-chlorination : The formation of 2-bromo-1-(dichloromethyl)-4-nitrobenzene indicates an excess of

generation. Correction: Strictly limit NCS to 1.05–1.10 equivalents and avoid prolonged heating after the starting material is consumed. -

Safety Considerations : AIBN is a thermal explosion hazard if stored improperly or heated in a sealed, pressure-resistant vessel without pressure relief. Nitroaromatics are potentially energetic materials. Always conduct this reaction in a fume hood behind a blast shield.

References

-

Title : Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles Source : PubMed Central (PMC) / Chem URL :[Link]

Sources

Using 2-bromo-4-nitrobenzyl chloride as an alkylating agent

Application Note: 2-Bromo-4-Nitrobenzyl Chloride as a Bifunctional Alkylating Agent

Abstract

This guide details the strategic application of 2-bromo-4-nitrobenzyl chloride (CAS: Verify specific isomer, typically analogous to 1-(chloromethyl)-2-bromo-4-nitrobenzene) in medicinal chemistry and organic synthesis. Unlike simple benzyl halides, this reagent serves as a bifunctional linchpin . It enables a three-stage synthetic workflow: (1) rapid

Reagent Profile & Reactivity Analysis

Chemical Identity:

-

Systematic Name: 1-(Chloromethyl)-2-bromo-4-nitrobenzene

-

Functional Groups: Benzylic Chloride (

Electrophile), Ortho-Bromide (Cross-coupling handle), Para-Nitro (Electronic activator/Precursor).

Mechanistic Insight (The "Ortho-Para" Effect):

-

Electronic Activation: The para-nitro group (

) is a strong electron-withdrawing group (EWG). Through resonance, it creates an electron-deficient aromatic ring, significantly increasing the electrophilicity of the benzylic carbon compared to unsubstituted benzyl chloride. -

Steric Modulation: The ortho-bromine atom introduces steric bulk near the reaction center. While this does not prevent

attack, it suppresses side reactions like over-alkylation (quaternization) compared to less hindered analogs. -

Orthogonality: The aryl bromide bond is stable under standard alkylation conditions (mild base,

), allowing it to remain intact for subsequent Pd-catalyzed coupling.

Strategic Workflow: The "Linchpin" Approach

The true value of this reagent lies in its ability to construct complex scaffolds sequentially.

Figure 1: Sequential functionalization workflow utilizing the orthogonal reactivity of the chloride, bromide, and nitro groups.

Safety & Handling (Critical)

Hazard Class: Lachrymator / Corrosive Benzyl chlorides are potent alkylating agents and mucous membrane irritants.

-

Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.

-

Decontamination: Quench spills with 10% aqueous ammonium hydroxide or ethanolamine to convert the alkyl halide to a non-volatile amine.

-

Storage: Store at 2–8°C under inert gas (

/Ar). Moisture triggers hydrolysis to HCl and the corresponding benzyl alcohol.

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (General Procedure)

Target: Synthesis of tertiary amines without quaternization.

Reagents:

-

Secondary Amine (1.0 equiv)

-

2-Bromo-4-nitrobenzyl chloride (1.1 equiv)

-

(Anhydrous, 2.0 equiv) or

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and cool under

. -

Dissolution: Dissolve the secondary amine (1.0 mmol) in MeCN (5 mL, 0.2 M).

-

Base Addition: Add powdered

(2.0 mmol). Stir for 10 min at Room Temperature (RT). -

Alkylation: Add 2-bromo-4-nitrobenzyl chloride (1.1 mmol) dropwise as a solution in minimal MeCN.

-

Note: Dropwise addition prevents local high concentrations that favor bis-alkylation.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane).

-

Endpoint: Disappearance of amine. The product usually runs higher (less polar) than the amine but lower than the chloride.

-

-

Workup: Dilute with EtOAc, wash with water (

) and brine ( -

Purification: Flash chromatography.

Troubleshooting Table:

| Observation | Diagnosis | Solution |

| Low Conversion | Chloride hydrolysis | Ensure solvent is anhydrous; check reagent quality (H-NMR for benzyl alcohol). |

| Bis-Alkylation | Amine is too nucleophilic | Use 0.9 equiv of alkyl chloride; lower temp to 0°C; use bulky base (DIPEA). |

| Precipitate | Salt formation | This is normal (KCl/KBr). Filter before workup to avoid emulsions. |

Protocol B: O-Alkylation of Phenols (Williamson Ether Synthesis)

Target: Synthesis of ether linkages for pharmacophore connection.

Reagents:

-

Phenol derivative (1.0 equiv)[1]

-

2-Bromo-4-nitrobenzyl chloride (1.2 equiv)

-

Base:

(mild) or NaH (strong, for hindered phenols) -

Catalyst: TBAI (Tetrabutylammonium iodide, 10 mol%) - Finkelstein condition

Step-by-Step:

-

Activation: In a vial, dissolve phenol (1.0 mmol) in Acetone (reagent grade). Add

(1.5 mmol). Stir 15 min. -

Catalysis: Add TBAI (0.1 mmol). This generates the in situ benzyl iodide, which is

100x more reactive. -

Addition: Add the benzyl chloride (1.2 mmol).

-

Reflux: Heat to 60°C (gentle reflux) for 2–6 hours.

-

Workup: Evaporate acetone. Redissolve residue in DCM/Water. Extract organic layer.[2][3]

Mechanistic Validation (Self-Check)

To ensure the protocol is working, verify the intermediate using 1H-NMR .

-

Diagnostic Signal: The benzylic protons (

) are the key indicator.-

Starting Material: Singlet around

4.6–4.8 ppm. -

Product (Amine): Shift upfield to

3.5–3.8 ppm (shielding by Nitrogen). -

Product (Ether): Shift to

5.0–5.2 ppm (deshielding by Oxygen).

-

-

Ortho-Effect: The proton at position 3 (between Br and

) will appear as a meta-coupled doublet (

Figure 2:

References

-

Reactivity of Nitrobenzyl Halides

-

Smith, M. B., & March, J. (2007).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley. (Discusses electronic effects of nitro groups on benzylic substitution).

-

Source:

-

-

Finkelstein Catalysis Protocols

- Stang, P. J., & Zhdankin, V. V. (1996). Preparation of Alkyl Halides. Chemical Reviews, 96(3), 1123-1178. (Detailed kinetics of halide exchange).

-

Source:

-

Medicinal Chemistry Applications (Analogous Scaffolds)

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for using nitro/bromo benzyl linkers).

-

Source:

-

Safety Data

-

PubChem CID 34667 (1-Bromo-2-chloro-4-nitrobenzene / analogs).[5] Safety Data Sheet .

-

Source:

-

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-(Bromomethyl)-2-chloro-4-nitrobenzene | C7H5BrClNO2 | CID 3016368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Nitrogen Heterocycles Using 2-Bromo-4-nitrobenzyl Chloride

Introduction: The Strategic Utility of 2-Bromo-4-nitrobenzyl Chloride in Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of biologically active compounds, pharmaceuticals, and advanced materials.[1] The development of efficient and versatile synthetic routes to these structures is a cornerstone of modern organic and medicinal chemistry. 2-Bromo-4-nitrobenzyl chloride emerges as a particularly valuable starting material in this context. Its chemical architecture offers a trifecta of reactive sites, enabling a range of strategic transformations for the construction of complex molecular frameworks.

The utility of this reagent is rooted in its distinct reactive properties:

-

Electrophilic Benzylic Carbon: The benzylic chloride is a potent electrophile, highly activated towards nucleophilic substitution (SN2) reactions. The strong electron-withdrawing effect of the ortho-nitro group significantly increases the partial positive charge on the benzylic carbon, making it exceptionally susceptible to attack by nitrogen nucleophiles.[2]

-

Reducible Nitro Group: The nitro group serves as a masked amino group. Its reduction, typically under mild conditions, is a key step in many cyclization strategies, most notably in the formation of indole and quinoline ring systems.

-

Versatile Aryl Bromide: The bromine atom on the aromatic ring provides a synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of diverse compound libraries.[3]

This guide provides detailed protocols and mechanistic insights into the application of 2-bromo-4-nitrobenzyl chloride for the synthesis of medicinally relevant nitrogen heterocycles, including substituted indoles and quinolines.

Part 1: Synthesis of 6-Bromo-4-nitroindoles via Reductive Cyclization

The construction of the indole nucleus is a classic objective in synthetic chemistry. The following protocol leverages the reactivity of 2-bromo-4-nitrobenzyl chloride by first coupling it with a β-ketoester, followed by a reductive cyclization of the nitro group to forge the pyrrole ring of the indole system. This approach is a variation of the well-established methods for indole synthesis from nitroarenes.[4]

Causality and Experimental Rationale

The strategy involves two key transformations. First, an N-alkylation reaction where a primary amine attacks the highly reactive benzylic chloride. The resulting secondary amine is the precursor for the cyclization. The second crucial step is the reductive cyclization. A reducing agent, such as tin(II) chloride (SnCl2) or catalytic hydrogenation (H2, Pd/C), reduces the nitro group to an amine. This newly formed aniline nitrogen then undergoes an intramolecular condensation with the ketone moiety, followed by dehydration, to form the indole ring. The choice of a mild reducing agent is critical to avoid unwanted side reactions.

Experimental Workflow: Indole Synthesis

Caption: Workflow for the two-step synthesis of substituted indoles.

Detailed Protocol: Synthesis of 2-Aryl-6-bromo-4-nitro-1H-indole

This protocol details the synthesis of a 2-aryl substituted indole, a common motif in pharmacologically active molecules.

Materials:

-

2-Bromo-4-nitrobenzyl chloride

-

2-Aminoacetophenone (or substituted analog)

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Step 1: N-Alkylation.

-

To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add 2-aminoacetophenone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of 2-bromo-4-nitrobenzyl chloride (1.1 eq) in anhydrous DMF dropwise over 20 minutes.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water, then brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the solvent in vacuo. The crude intermediate can often be used in the next step without further purification.

-

-

Step 2: Reductive Cyclization.

-

Dissolve the crude intermediate from Step 1 in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (5.0 eq) to the solution.

-

Carefully add concentrated HCl dropwise while stirring. The reaction is exothermic.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and carefully neutralize by pouring it over crushed ice and adding saturated NaHCO3 solution until the effervescence ceases and the pH is ~7-8.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-aryl-6-bromo-4-nitro-1H-indole.

-

Part 2: Synthesis of Substituted Quinolines

The quinoline scaffold is prevalent in numerous antimalarial, antibacterial, and anticancer agents.[5] A plausible and efficient strategy to synthesize quinolines from 2-bromo-4-nitrobenzyl chloride involves a modified Friedländer annulation. This involves the reaction of the benzyl chloride derivative with a compound containing an enamine or a related nucleophile, followed by an acid-catalyzed cyclization and aromatization.[6]

Causality and Experimental Rationale

This synthesis begins with the formation of a phosphonium ylide from 2-bromo-4-nitrobenzyl chloride (a Wittig-type reaction precursor). This ylide then reacts with an ortho-aminoaryl aldehyde or ketone. The initial reaction forms a stilbene-like intermediate. Subsequent reduction of the nitro group to an amine, followed by an intramolecular cyclization and oxidation (aromatization), yields the desired quinoline. The aryl bromide and the second nitro group remain as handles for further diversification.

Reaction Mechanism: Quinoline Synthesis

Caption: Mechanistic workflow for quinoline synthesis via a Wittig/reductive cyclization strategy.

Detailed Protocol: Synthesis of 2-(2-Bromo-4-nitrophenyl)quinoline

Materials:

-

2-Bromo-4-nitrobenzyl chloride

-

Triphenylphosphine (PPh3)

-

Toluene, anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Aminobenzaldehyde

-

Iron powder (Fe)

-

Ammonium chloride (NH4Cl)

-

Ethanol/Water mixture

-

Dichloromethane (DCM)

Procedure:

-

Step 1: Phosphonium Salt and Ylide Formation.

-

In a flame-dried flask, dissolve 2-bromo-4-nitrobenzyl chloride (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous toluene.

-

Heat the mixture to reflux for 4 hours. A white precipitate of the phosphonium salt will form.

-

Cool the mixture to room temperature, filter the salt, wash with cold toluene, and dry under vacuum.

-

Suspend the dried phosphonium salt in anhydrous THF or DMF. Cool the suspension to 0 °C.

-

Carefully add sodium hydride (1.1 eq) portion-wise. A deep color change indicates the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour.

-

-

Step 2: Wittig Reaction.

-

To the ylide solution at 0 °C, add a solution of 2-aminobenzaldehyde (1.0 eq) in the same anhydrous solvent dropwise.

-

Let the reaction warm to room temperature and stir for 8-12 hours. Monitor by TLC.

-

Quench the reaction by carefully adding water. Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over MgSO4, and concentrate. Purify the crude stilbene intermediate by column chromatography if necessary.

-

-

Step 3: Reductive Cyclization and Aromatization.

-

Dissolve the stilbene intermediate in a 3:1 mixture of ethanol and water.

-

Add iron powder (10 eq) and ammonium chloride (2 eq).

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

-

After cooling, filter the reaction mixture through a pad of Celite®, washing with hot ethanol.

-

Concentrate the filtrate in vacuo. The resulting crude product is the dihydroquinoline.

-

For aromatization, dissolve the crude product in a suitable solvent like toluene and heat in the presence of an oxidant (e.g., DDQ or simply by exposure to air, often catalyzed by residual iron salts) until TLC analysis shows complete conversion to the quinoline.

-

Purify the final product by flash column chromatography to obtain the pure 2-(2-bromo-4-nitrophenyl)quinoline.

-

Quantitative Data Summary

The following table provides representative data for the types of transformations discussed. Yields are highly dependent on the specific substrates and optimization of reaction conditions.

| Heterocycle | Key Reagents | Typical Conditions | Yield Range |

| 2-Aryl-6-bromo-4-nitroindole | 2-Aminoacetophenone, SnCl2·2H2O | Reflux in EtOH/HCl | 55-75% |

| 2-(Aryl)quinoline | 2-Aminobenzaldehyde, PPh3, NaH, Fe/NH4Cl | Multi-step, Reflux | 40-60% |

Conclusion and Future Outlook

2-Bromo-4-nitrobenzyl chloride is a powerful and versatile building block for constructing complex nitrogen heterocycles. The protocols detailed herein demonstrate its utility in synthesizing indoles and quinolines through robust, multi-step sequences that exploit the compound's unique electronic and functional group properties. The presence of the aryl bromide in the final products opens the door for extensive diversification through modern cross-coupling chemistry, making this reagent an invaluable tool for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

References

- Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (n.d.). Vertex AI Search.

- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (2023, May 17). MDPI.

- A review on indole synthesis from nitroarenes: classical to modern approaches. (2025, May 30). RSC Publishing.

- Supported Metal Catalysts for the Synthesis of N-Heterocycles. (2022, January 9). CORE.

- A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides. (n.d.). Benchchem.

- Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines. (2015, September 4). Austin Publishing Group.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. iipseries.org [iipseries.org]

Application Note: 2-Bromo-4-Nitrobenzyl Chloride as a Trifunctional Scaffold in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on building blocks that offer programmable, site-specific reactivity. 2-Bromo-4-nitrobenzyl chloride (CAS: 1261794-92-6)[1] is a premier example of such a scaffold. It is frequently utilized in the synthesis of advanced kinase inhibitors, including those targeting B-RAF, C-RAF, and Src kinases[2].

This application note provides a comprehensive, field-validated guide to leveraging the orthogonal reactivity of 2-bromo-4-nitrobenzyl chloride. By systematically exploiting its three distinct functional groups, researchers can execute complex derivatizations without the need for cumbersome protection/deprotection steps.

Strategic Rationale: The "Orthogonal Reactivity" Concept

The true value of 2-bromo-4-nitrobenzyl chloride lies in the distinct electronic and steric properties of its three functional handles. As a Senior Application Scientist, understanding the causality behind these reactivity differences is critical for designing successful synthetic routes:

-

The Chloromethyl Group (-CH₂Cl) : This is a classic electrophilic center primed for S_N2 S_N2 alkylation. Why chloride over the more reactive bromide? Benzyl chlorides are slightly "harder" and less reactive than benzyl bromides[3]. In the context of polyfunctional nucleophiles (like piperazines), the chloride dampens the reaction rate just enough to prevent unwanted quaternization (over-alkylation) of tertiary amines, ensuring clean mono-alkylation.

-

The Aryl Bromide (-Br) : Positioned ortho to the alkylated benzylic carbon, this serves as the handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The strongly electron-withdrawing para-nitro group severely depletes electron density from the aromatic ring. Mechanistically, this electron deficiency significantly accelerates the oxidative addition of the Pd(0) catalyst into the C-Br bond, allowing couplings to proceed at lower temperatures or with less reactive boronic acids[2].

-

The Nitro Group (-NO₂) : Acting as a "masked" aniline, the nitro group serves a dual purpose. During steps 1 and 2, it passively activates the ring for cross-coupling. Once the carbon skeleton is fully assembled, it can be chemoselectively reduced to a nucleophilic primary amine, opening the door for final stage amidation or urea formation[4].

Fig 1. Orthogonal reactivity map of the 2-bromo-4-nitrobenzyl chloride scaffold.

Validated Experimental Protocols

The following protocols represent a continuous synthetic workflow to generate a highly functionalized kinase inhibitor intermediate. Every protocol is designed as a self-validating system , complete with in-process controls (IPC) and mechanistic rationales.